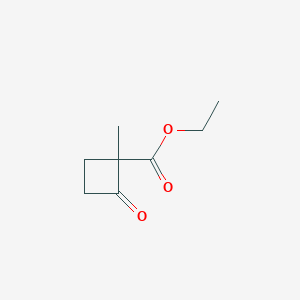
Ethyl 1-methyl-2-oxocyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-2-oxocyclobutane-1-carboxylate, also known as Ethyl Methyl Cyclobutane Carboxylate (EMCC), is a cyclic ester that has gained significant attention in recent years due to its potential applications in synthetic chemistry. EMCC is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of EMCC involves the formation of a cyclic intermediate that undergoes ring-opening to form a carboxylic acid. The carboxylic acid can then be further reacted to form various organic compounds. The unique reactivity of EMCC is due to the strain in the cyclic ester ring, which makes it more susceptible to ring-opening reactions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of EMCC. However, it has been reported that EMCC is not toxic to human cells and does not exhibit any significant cytotoxicity.
実験室実験の利点と制限
EMCC has several advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, it also has some limitations, including its sensitivity to air and moisture, which can lead to decomposition and decreased reactivity.
将来の方向性
There are several future directions for the research and development of EMCC. One potential area of research is the development of new synthetic methods for the synthesis of EMCC and its derivatives. Another area of research is the investigation of the biological activity of EMCC and its derivatives, which may lead to the development of new pharmaceuticals and agrochemicals. Additionally, the use of EMCC in catalysis and materials science is an area of growing interest.
合成法
EMCC can be synthesized through several methods, including the reaction of ethyl diazoacetate with cyclobutanone, the reaction of ethyl 2-oxocyclobutanecarboxylate with methylmagnesium bromide, and the reaction of ethyl 2-oxocyclobutanecarboxylate with methyl lithium. However, the most commonly used method for the synthesis of EMCC is the reaction of ethyl diazoacetate with cyclobutanone, which involves the formation of a cyclopropane intermediate that undergoes ring-opening to form EMCC.
科学的研究の応用
EMCC has been widely used in synthetic chemistry due to its unique reactivity and versatility. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. For example, EMCC has been used as a key intermediate in the synthesis of the antitumor agent (−)-FR182877, the antifungal agent (+)-sorbicillactone A, and the insecticide (−)-dihydrorotenone.
特性
CAS番号 |
171512-02-0 |
|---|---|
製品名 |
Ethyl 1-methyl-2-oxocyclobutane-1-carboxylate |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
ethyl 1-methyl-2-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-3-11-7(10)8(2)5-4-6(8)9/h3-5H2,1-2H3 |
InChIキー |
KKHJVVQIAWRCQC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCC1=O)C |
正規SMILES |
CCOC(=O)C1(CCC1=O)C |
同義語 |
Cyclobutanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



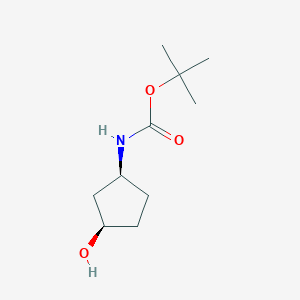
![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)
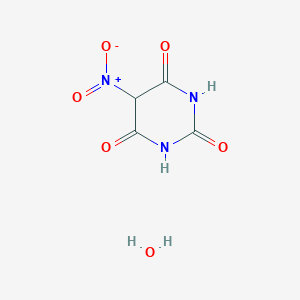
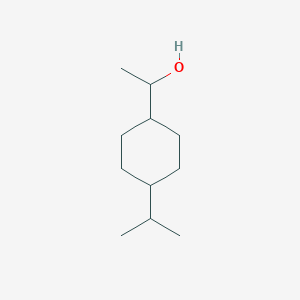
![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)
![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)
![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)
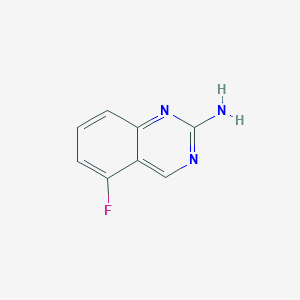
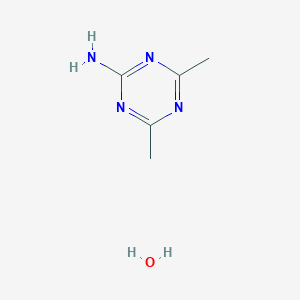
![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)
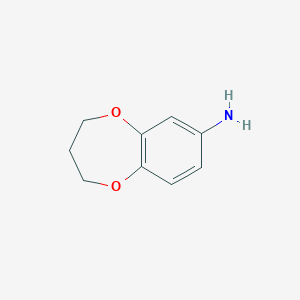
![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)